4-(2-Phenyl-ethenesulfonyl)-morpholine
CAS No.: 17299-32-0
Cat. No.: VC8503630
Molecular Formula: C12H15NO3S
Molecular Weight: 253.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17299-32-0 |
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Molecular Formula | C12H15NO3S |
Molecular Weight | 253.32 g/mol |
IUPAC Name | 4-[(E)-2-phenylethenyl]sulfonylmorpholine |
Standard InChI | InChI=1S/C12H15NO3S/c14-17(15,13-7-9-16-10-8-13)11-6-12-4-2-1-3-5-12/h1-6,11H,7-10H2/b11-6+ |
Standard InChI Key | RDTYOSMNVSOCAV-IZZDOVSWSA-N |
Isomeric SMILES | C1COCCN1S(=O)(=O)/C=C/C2=CC=CC=C2 |
SMILES | C1COCCN1S(=O)(=O)C=CC2=CC=CC=C2 |
Canonical SMILES | C1COCCN1S(=O)(=O)C=CC2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics of 4-(2-Phenyl-ethenesulfonyl)-morpholine
Molecular Architecture
The compound’s structure comprises a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 4-position with a 2-phenylethenesulfonyl group. The sulfonyl moiety (-SO₂-) introduces polarity and potential hydrogen-bonding capabilities, while the ethenesulfonyl linkage confers rigidity and planar geometry . Comparative crystallographic studies of analogous sulfonyl-containing compounds, such as (E)-2-(4-bromophenyl)ethenesulfonyl fluoride, reveal that the sulfonyl group adopts a near-perpendicular orientation relative to the aromatic ring, with torsion angles ranging from -106.6° to 178.1° . This spatial arrangement influences intermolecular interactions, including halogen bonding (e.g., F⋯Br contacts at 3.23 Å) and π-π stacking .
Synthetic Pathways and Industrial Scalability
Key Synthetic Strategies
The synthesis of 4-(2-phenyl-ethenesulfonyl)-morpholine likely involves halogenation or sulfonylation of a preformed morpholine scaffold. A plausible route, inspired by methods for related intermediates , proceeds as follows:
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Morpholine Functionalization: Reacting 4-(2-chloroethyl)morpholine (CAS 3240-94-6) with a phenyl ethenesulfonyl chloride under basic conditions .
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Lewis Acid-Catalyzed Halonium Formation: Employing catalysts like FeCl₃ to facilitate regioselective halo-etherification, a strategy validated for unactivated alkenes .
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Oxidation and Purification: Phase-transfer catalysis using TEMPO and sodium hypochlorite ensures efficient oxidation of intermediates, as demonstrated in rivaroxaban intermediate synthesis .
Industrial Considerations
Scalability challenges include managing exothermic reactions during sulfonylation and minimizing byproducts. Patent WO2019138362A1 highlights the importance of avoiding corrosive reagents (e.g., acyl chlorides) and optimizing solvent systems (e.g., aprotic solvents with aqueous hypochlorite) . Yield improvements hinge on controlling reaction pH (8–12) and temperature (70–80°C) .
Pharmacological Relevance and Mechanism of Action
Central Nervous System (CNS) Targeting
Morpholine derivatives are prized in CNS drug design for their balanced lipophilicity and capacity to engage in hydrogen bonding . The sulfonyl group in 4-(2-phenyl-ethenesulfonyl)-morpholine may enhance BBB permeability by modulating pKa and solubility . In silico studies of analogous compounds predict affinity for metabotropic receptors, including sigma receptors (σ1R/σ2R) and cannabinoid receptors (CB2), via interactions with conserved aromatic residues (e.g., Trp172, Tyr190) .
Receptor Modulation
The compound’s ethenesulfonyl group could act as a conformational lock, orienting substituents for optimal receptor binding. For example, in CB2 agonists, a morpholinoethyl moiety occupies hydrophobic pockets, while aryl groups participate in π-π interactions . Substitutions on the phenyl ring (e.g., methoxy groups) may alter agonist/antagonist activity by inducing steric clashes or rotational restrictions .
Future Directions and Research Gaps
Structural Optimization
Modifying the phenyl ring’s substituents (e.g., introducing electron-withdrawing groups) could enhance metabolic stability. Computational modeling of sulfonyl-morpholine interactions with proteolytic enzymes (e.g., cytochrome P450) is needed to predict pharmacokinetics.
Therapeutic Applications
Preclinical studies should explore the compound’s efficacy in neuroinflammatory models, given morpholine’s documented anti-inflammatory effects . Additionally, its potential as a sigma receptor ligand warrants investigation for oncology and psychiatry indications.
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